molecular formula C12H17IO2 B8679951 6-(4-Iodophenoxy)hexan-1-ol

6-(4-Iodophenoxy)hexan-1-ol

Cat. No.: B8679951
M. Wt: 320.17 g/mol
InChI Key: QGOGTSAMBILBDV-UHFFFAOYSA-N
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Description

6-(4-Iodophenoxy)hexan-1-ol is a synthetic organic compound characterized by a hexan-1-ol backbone substituted with a 4-iodophenoxy group at the sixth carbon. This compound’s structure allows for diverse reactivity, including participation in nucleophilic substitutions or cross-coupling reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H17IO2

Molecular Weight

320.17 g/mol

IUPAC Name

6-(4-iodophenoxy)hexan-1-ol

InChI

InChI=1S/C12H17IO2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10H2

InChI Key

QGOGTSAMBILBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCO)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Halogen Substituents

6-Iodohexan-1-ol (CAS 40145-10-6)
  • Structure : A linear hexan-1-ol chain with an iodine atom at the sixth carbon.
  • Key Differences: Lacks the phenoxy group, reducing aromatic interactions and altering lipophilicity (logP: ~2.8 vs. ~3.5 for 6-(4-Iodophenoxy)hexan-1-ol).
  • Applications : Primarily used as an alkylating agent in organic synthesis .
NBDHEX (6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol)
  • Structure : Features a nitrobenzoxadiazole-thioether group attached to hexan-1-ol.
  • Key Differences: The electron-withdrawing nitro group and sulfur linkage enhance reactivity with glutathione transferases (GSTs), unlike the iodophenoxy derivative.
  • Applications : Potent GST inhibitor with pro-apoptotic activity in cancer cells .

Phenoxy-Substituted Hexan-1-ol Derivatives

6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol (CAS 143363-43-3)
  • Structure : Contains a biphenyl ether moiety with an octyloxy group.
  • Key Differences: The octyloxy chain increases hydrophobicity (molecular weight: 398.58 g/mol vs. 322.18 g/mol for this compound), favoring membrane permeability.
  • Applications : Likely used in polymer or surfactant synthesis .
5-(Octyloxy)-6-phenyl-hexan-1-ol (CAS 345895-41-2)
  • Structure : Branched hexan-1-ol with phenyl and octyloxy substituents.
  • Key Differences : Steric hindrance from branching reduces reactivity in SN2 reactions compared to linear analogues .
S-3-(Hexan-1-ol)-L-cysteine
  • Structure : Hexan-1-ol conjugated to cysteine via a thioether bond.
  • Key Differences : Naturally occurring in grapevines; contributes to wine aroma via glutathione catabolism.
  • Applications : Flavor enhancer in food chemistry .

Physicochemical Properties and Reactivity

Volatility and Solubility

  • This compound: Low volatility due to iodine and aromatic ring; moderate water solubility (logP ~3.5).
  • Hexan-1-ol (CAS 111-27-3) : High volatility (boiling point: 157°C) and fruity aroma, used in food flavoring .

Reactivity

  • Hydroxyl Group : Enables esterification or etherification, similar to derivatives in and .

Challenges and Limitations

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